
eravacycline pharmacokinetic parameters
comparison tigecycline

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

Cat. No.: S006814

Get Quote

Pharmacokinetic Parameter Comparison

The table below summarizes the key pharmacokinetic parameters for eravacycline and tigecycline,

highlighting critical differences for drug development considerations.

Parameter Eravacycline Tigecycline

Drug Class Fluorocycline tetracycline [1] Glycylcycline tetracycline
[1]

Primary Route of
Elimination

Fecal / Biliary (20% urine excretion) [1] Biliary / Fecal (22% urine
excretion) [1]

Volume of
Distribution (Vss)

~321 L (4.2 L/kg) [2] 7 - 10 L/kg [3]

Terminal Half-Life
(T1/2)

~20 hours (single dose); ~48 hours (population PK)
[2]

37 - 67 hours (healthy
subjects) [3]

Total Clearance
(CLt)

13.5 L/h [2] 0.2 - 0.3 L/h/kg (approx.

14-21 L/h for 70kg person)
[3]
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Parameter Eravacycline Tigecycline

Protein Binding Nonlinear & concentration-dependent (79-90%
at 0.1-10 mg/L) [2]; 12.5-97.3% in mouse plasma,

mean 71.4% [4]

~60% in murine models [3];
described as "atypical" [5]

Cmax at Steady

State

1.8 mg/L (after 1 mg/kg Q12h IV) [2] Information not available in

search results

AUC0-12h at

Steady State

6.3 h·mg/L (after 1 mg/kg Q12h IV) [2] Information not available in

search results

Key PK/PD Index fAUC/MIC [4] AUC/MIC [5]

Unique Protein Binding and Its Implications

A critical pharmacokinetic difference between these antibiotics is their nonlinear, concentration-dependent

protein binding [4] [2] [5].

Mechanism: For most antibiotics, the free, unbound fraction in plasma is constant. In contrast, the
protein binding of eravacycline increases nonlinearly as the total drug concentration increases [4].

This means the fraction of biologically active drug changes with the dose.
Impact on Research: This property makes predicting free drug concentrations complex. Direct

measurement of the unbound drug is necessary for correlating the fAUC/MIC ratio with antibacterial
efficacy, rather than applying a fixed protein-binding percentage [4]. Tigecycline also exhibits an

atypical protein-binding profile that requires consideration for dose optimization [5].

This relationship between total drug concentration and the free fraction is fundamental to study design and

can be visualized as follows:
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Experimental Protocol Overview

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the

key studies.

1. Eravacycline Protein Binding and PK Study [4]

Objective: To define the protein-binding profile of eravacycline in mice and determine a dose that
provides human-simulated exposure.

Model: Immunocompetent, specific-pathogen-free ICR (CD-1) female mice.
Dosing: Eravacycline was administered via IV route at single doses of 2.5, 5, 6, 7.5, and 10 mg/kg.

Sample Collection: Terminal blood samples were collected at eight postdose time points (0.083 to
12 hours). Plasma was separated by centrifugation.

Protein Binding Measurement: Plasma aliquots were transferred to Centrifree Ultrafiltration devices
(30,000 MW cutoff) and centrifuged. Nonspecific binding to the membrane was also measured.

Analytical Method: Plasma drug concentrations were determined by a verified liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: AUC and fAUC were calculated using the linear trapezoidal rule.
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2. Tigecycline Phase 1 Clinical PK Studies [3]

Study Designs: Three randomized, double-blind, placebo-controlled studies in healthy subjects.
Single Ascending Dose (SAD): Doses from 12.5 to 300 mg, with varying infusion durations (1-

h or 4-h) and feeding status (fasted or fed).
Multiple Ascending Dose (MAD): Doses of 25, 50, or 100 mg every 12 hours for 10 days.

Variable Volume and Infusion Rate (VVIR): Administration of 100-mg loading dose followed
by 50 mg every 12 hours.

Sample Collection: Serum samples were collected for full pharmacokinetic profiling.
Analytical Method: Tigecycline concentrations were determined by validated high-pressure liquid

chromatography (HPLC) or liquid chromatography/tandem mass spectrometry (LC-MS/MS).

The workflow for establishing a human-simulated dosing regimen in animal models, which accounts for

nonlinear protein binding, is summarized below:

Phase 1 Human Trial Determine Human Target Exposure (fAUC) In Vivo Animal PK Study Direct Measurement of Free Drug (Ultrafiltration) Calculate Animal fAUC Identify Dose Yielding Target fAUC

Click to download full resolution via product page

Research and Development Considerations

Dosing Regimen Translation: The nonlinear protein binding complicates cross-species dose

translation. For eravacycline, a 2.5 mg/kg IV dose in mice every 12 hours was found to yield a free
drug AUC that approximated the human exposure from a 1 mg/kg IV dose every 12 hours [4]. This

highlights that equivalent exposure is not achieved through simple mg/kg calculations.
Fixed-Dosing Potential: A population PK analysis of eravacycline has suggested support for fixed

dosing (e.g., 50 mg for 40-60 kg, 75 mg for 60-100 kg) instead of strict weight-based dosing, which
could improve clinical convenience and reduce drug waste [2].

Clinical Safety Profile: While not a PK parameter, an important differentiator is that eravacycline
appears to be associated with less nausea and vomiting than tigecycline [1], which could influence

patient tolerance in clinical trials and practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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